Gemifloxacin

Beschreibung

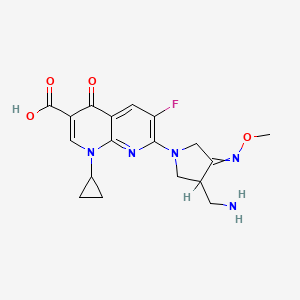

Structure

3D Structure

Eigenschaften

Key on ui mechanism of action |

Like other fluoroquinolone anti-infective agents, gemifloxacin inhibits DNA synthesis in susceptible organisms via inhibition of type II DNA topoisomerases (DNA gyrase, topoisomerase IV). However, unlike many other fluoroquinolones, gemifloxacin targets both DNA gyrase and topoisomerase IV in susceptible S. pneumoniae. Although cross-resistance can occur between gemifloxacin and other fluoroquinolones, gemifloxacin may be active against some strains of S. pneumoniae resistant to ciprofloxacin and other fluoroquinolones. The fluroquinolone gemifloxacin was examined for its capacity to modulate secretion of cytokines by human monocytes stimulated with lipopolysaccharide (LPS). Monocytes from six male and two female healthy volunteers were stimulated with LPS, exposed to gemifloxacin and the amounts of secreted IL-1 alpha, IL-1 beta, IL-6, IL-10 and TNF-alpha measured at 3, 6 and 24 h. The results revealed that LPS alone increased secretion of each cytokine significantly. Treatment of the LPS-stimulated monocytes with gemifloxacin resulted in a significant inhibition (p < 0.01) of secretion of each of the cytokines from monocytes of the eight volunteers. Nuclear extracts of the human monocyte cell line, THP-1, were used in the electrophoretic mobility shift assay to determine whether gemifloxacin affects nuclear factor-kappa B (NF-kappa B) activation. In addition, RNA from THP-1 cells was used in Northern blots to determine whether inhibition of secretion of IL-1 beta and TNF-alpha by gemifloxacin occurred at the transcription or translation level. Whereas LPS induced a rapid increase in NF-kappa B activation, gemifloxacin alone did not. Gemifloxacin did not affect the kinetics or decrease the extent of activation. Northern blots indicated that the inhibitory activity of gemifloxacin occurred post-transcription. Thus, gemifloxacin may modulate the immune response by altering secretion of cytokines by human monocytes. Although the concentrations of gemifloxacin used were higher than those observed in the serum of human volunteers treated with the dose under clinical development, it should be taken into consideration that concentrations at tissue and intracellular levels may be considerably higher than serum concentrations. Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP). |

|---|---|

Molekularformel |

C18H20FN5O4 |

Molekulargewicht |

389.4 g/mol |

IUPAC-Name |

7-[3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27) |

InChI-Schlüssel |

ZRCVYEYHRGVLOC-UHFFFAOYSA-N |

SMILES |

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |

Kanonische SMILES |

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |

Color/Form |

Off-white, amorphous solid from chloroform-ethanol |

melting_point |

235-237 °C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Gemifloxacin: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemifloxacin (B1671427), a potent fourth-generation fluoroquinolone antibiotic, has demonstrated significant efficacy against a broad spectrum of bacterial pathogens, including multi-drug resistant strains. This technical guide provides a comprehensive overview of the discovery and synthetic pathways of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. The document details the historical development, including key milestones and regulatory approvals. Furthermore, it delineates the chemical synthesis of this compound, including detailed experimental protocols for the preparation of its key intermediates and the final active pharmaceutical ingredient. Quantitative data is presented in structured tables for clarity, and all described pathways and workflows are visualized using Graphviz diagrams.

Discovery and Development Timeline

This compound was discovered and developed by LG Life Sciences (formerly LG Chem Ltd.) in South Korea. The compound, initially designated as LB20304a and later as SB-265805, emerged from a research program focused on identifying novel quinolone antibacterials with enhanced activity against Gram-positive organisms.[1] A significant milestone in its development was the filing of a New Drug Application (NDA) with the United States Food and Drug Administration (FDA) in December 1999.[2]

The FDA approved this compound mesylate, under the brand name Factive, in April 2003 for the treatment of mild-to-moderate community-acquired pneumonia (CAP) and acute bacterial exacerbation of chronic bronchitis (AECB).[3] Recognizing its potent activity against resistant pathogens, the FDA granted a further approval in July 2003 for Factive to be indicated for the treatment of CAP caused by multi-drug resistant Streptococcus pneumoniae (MDRSP).[4]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, this compound effectively blocks the progression of these vital cellular processes, ultimately leading to bacterial cell death. The dual-targeting mechanism of this compound contributes to its potent activity and a lower propensity for the development of bacterial resistance.[5]

Chemical Synthesis

The synthesis of this compound involves the preparation of two key intermediates: the quinolone core, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (I) , and the chiral side chain, (R,S)-4-(aminomethyl)-3-(methoxyimino)pyrrolidine (II) . These intermediates are then coupled to form the this compound molecule.

Synthesis of the Quinolone Core (I)

A common method for the synthesis of the quinolone core involves the hydrolysis of its corresponding ethyl ester.

To a solution of ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (0.1 g, 0.32 mmol) in tetrahydrofuran (B95107) (THF, 5 ml), concentrated hydrochloric acid (45 μL, 0.7 mmol) is added.[7] The reaction mixture is heated to reflux for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (I).[7]

| Step | Product | Starting Material | Reagents | Solvent | Conditions | Yield | Purity | Melting Point | Ref. |

| 1 | Quinolone Core (I) | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | Concentrated HCl | THF | Reflux, 2h | 78% | - | 234-237 °C | [7] |

Synthesis of the Pyrrolidine (B122466) Side Chain (II)

The synthesis of the pyrrolidine side chain is a multi-step process, as outlined in Chinese patent CN105585518A.[6] The synthesis commences with a Michael addition of ethyl glycinate (B8599266) hydrochloride to acrylonitrile, followed by protection of the resulting secondary amine, cyclization, reduction, oxidation, oximation, and final deprotection.

A detailed experimental protocol is described in Chinese patent CN105585518A. The key transformations involve:

-

Michael Addition and Boc Protection: Reaction of ethyl glycinate hydrochloride with acrylonitrile, followed by protection of the secondary amine with di-tert-butyl dicarbonate.

-

Dieckmann Condensation: Intramolecular cyclization of the diester to form a β-keto ester.

-

Reduction, Oxidation, and Oximation: A series of functional group transformations to introduce the methoxyimino group.

-

Deprotection: Removal of the Boc protecting group to yield the final aminomethyl pyrrolidine derivative.

| Step | Product | Starting Materials | Key Reagents | Yield | Ref. |

| 2 | N-(tert-butoxycarbonyl)-N-(2-cyanoethyl)glycine ethyl ester | Ethyl glycinate hydrochloride, Acrylonitrile | Di-tert-butyl dicarbonate | 96% | [6] |

| 3 | 1-(tert-butoxycarbonyl)-4-oxopyrrolidine-3-carbonitrile | N-(tert-butoxycarbonyl)-N-(2-cyanoethyl)glycine ethyl ester | Sodium ethoxide | - | [6] |

| 4 | (R,S)-4-(aminomethyl)-3-(methoxyimino)pyrrolidine (II) | 1-(tert-butoxycarbonyl)-4-oxopyrrolidine-3-carbonitrile | Various | - | [6] |

Final Coupling and Salt Formation

The final step in the synthesis of this compound is the nucleophilic aromatic substitution reaction between the quinolone core (I) and the pyrrolidine side chain (II). To prevent side reactions, the primary amine of the side chain is often protected, for example, as a Schiff base with an aldehyde (e.g., benzaldehyde), before the coupling reaction.[8] The protecting group is subsequently removed to yield this compound. The final product is then typically converted to its methanesulfonate (B1217627) salt (this compound mesylate) for pharmaceutical formulation.[4]

To a mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (I) and the protected pyrrolidine side chain in a suitable solvent (e.g., acetonitrile), a base such as triethylamine (B128534) is added.[8] The reaction mixture is stirred at room temperature to effect the coupling. After completion, the protecting group is removed under acidic conditions. The resulting this compound free base is then treated with methanesulfonic acid in a suitable solvent to precipitate this compound mesylate.[4]

| Step | Product | Starting Materials | Key Reagents | Yield (overall) | Purity | Ref. |

| 5 | This compound Mesylate | Quinolone Core (I), Protected Pyrrolidine Side Chain | Triethylamine, Benzaldehyde, Methanesulfonic acid | ~65% (3-step process) | >99.5% | [4][8] |

Visualized Synthesis Pathway and Workflows

References

- 1. WO2006134608A1 - this compound process and polymorphs - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. US20100076193A1 - process for the preparation of this compound - Google Patents [patents.google.com]

- 5. EP1497290B1 - Process for preparing acid salts of this compound - Google Patents [patents.google.com]

- 6. CN105585518A - this compound intermediate preparation method - Google Patents [patents.google.com]

- 7. 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. PROCESS FOR PREPARING ACID SALTS OF this compound - Patent 1497290 [data.epo.org]

Gemifloxacin's Kinetic Inhibition of Topoisomerase IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinetic inhibition of bacterial topoisomerase IV by Gemifloxacin (B1671427), a potent fluoroquinolone antibiotic. This compound exhibits significant efficacy against a broad spectrum of pathogens, particularly Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, by targeting essential enzymes involved in DNA replication.[1] This document details the mechanism of action, summarizes key quantitative kinetic data, outlines experimental protocols for assessing inhibition, and provides visual representations of the underlying molecular and experimental pathways.

Mechanism of Action: Trapping the Cleavable Complex

This compound's bactericidal activity stems from its ability to inhibit type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2][3] The primary mechanism involves the stabilization of a ternary complex formed between the enzyme, the bacterial DNA, and the drug itself.[1] This complex traps topoisomerase IV in a state where it has cleaved the DNA but is unable to religate the strands, leading to an accumulation of lethal double-stranded DNA breaks.[1] These breaks obstruct DNA replication and transcription, ultimately triggering bacterial cell death.[1]

While this compound demonstrates a dual-targeting mechanism against both DNA gyrase and topoisomerase IV, the primary target can vary depending on the bacterial species.[1][3] In Staphylococcus aureus, topoisomerase IV is considered the principal target within the cell, despite similar in vitro potencies against both enzymes.[1][4] Conversely, for Streptococcus pneumoniae, DNA gyrase appears to be the preferred in vivo target.[1][3] The potent dual-targeting capability of this compound contributes to its broad spectrum of activity and a reduced likelihood of developing resistance.[1]

Figure 1: Mechanism of this compound Action on Topoisomerase IV.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against topoisomerase IV is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.[1] Comparative data consistently demonstrates this compound's superior potency over older fluoroquinolones.

Table 1: IC50 Values for Topoisomerase IV Inhibition in Staphylococcus aureus

| Compound | IC50 (µg/mL) | IC50 (µM) | Fold Difference vs. Ciprofloxacin |

| This compound | 0.25[1][4] | 0.4[1][5][6] | 10- to 20-fold more potent[1][4][5] |

| Ciprofloxacin | 2.5 - 5.0[1] | 3.0[1][5][6] | - |

| Moxifloxacin | - | 1.0[1][5][6] | - |

Table 2: Comparative IC50 Values for this compound against Topoisomerase IV and DNA Gyrase in S. aureus

| Target Enzyme | IC50 (µg/mL) | IC50 (µM) |

| Topoisomerase IV | 0.25[4][5] | 0.4[5][6] |

| DNA Gyrase | 0.31[4][5] | 5.6[1][6] |

Experimental Protocols

The primary methods for determining the kinetic parameters of topoisomerase IV inhibition by this compound are the decatenation assay and the cleavage assay.

Topoisomerase IV-Mediated Decatenation of Kinetoplast DNA (kDNA)

This assay measures the catalytic activity of topoisomerase IV by observing the decatenation (unlinking) of interlinked DNA minicircles found in kinetoplast DNA (kDNA). The inhibition of this process is a direct measure of the drug's effect on the enzyme.[1]

Materials:

-

Purified bacterial topoisomerase IV

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)[7][8]

-

This compound (or other test compounds) at various concentrations

-

Stop Solution (e.g., containing SDS and Proteinase K)

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the assay buffer, purified topoisomerase IV, and kDNA on ice.[1][7]

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A control reaction without any inhibitor must be included.[1]

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-45 minutes) to allow for the enzymatic reaction.[8][9]

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Analysis: Analyze the reaction products by agarose gel electrophoresis. Decatenated minicircles will migrate differently from the catenated kDNA network.[1]

-

Quantification: Visualize the DNA bands using a staining agent and quantify the band intensities. The IC50 value is determined as the concentration of this compound that reduces the amount of decatenated product by 50% compared to the control.[8][10]

Figure 2: Workflow for the Topoisomerase IV Decatenation Assay.

DNA Cleavage Assay

This assay is crucial for determining if a compound acts by stabilizing the cleavage intermediate, a hallmark of fluoroquinolone action.[11] It measures the conversion of supercoiled plasmid DNA into a linearized form due to the drug-stabilized topoisomerase IV-DNA complex.[12]

Materials:

-

Purified bacterial topoisomerase IV

-

Supercoiled plasmid DNA (e.g., pBR322)[11]

-

Cleavage Assay Buffer (Note: ATP is often omitted for quinolones as it's not required to stabilize the cleavage intermediate)[11]

-

This compound (or other test compounds) at various concentrations

-

SDS (Sodium Dodecyl Sulfate)

-

Proteinase K

-

Stop Buffer (e.g., STEB) and Chloroform/iso-amyl alcohol[11]

-

Agarose gel electrophoresis system

-

DNA staining agent

Protocol:

-

Reaction Setup: Incubate purified topoisomerase IV with supercoiled pBR322 DNA in the cleavage assay buffer in the presence of varying concentrations of this compound.[11] The incubation is typically carried out at 37°C for 30 minutes.[11]

-

Complex Trapping: Add SDS to trap the covalent complex and Proteinase K to digest the enzyme. Incubate for a further 30 minutes at 37°C.[11]

-

Reaction Termination: Stop the reaction by adding a stop buffer and extracting with chloroform/iso-amyl alcohol.[11]

-

Analysis: Load the aqueous phase onto an agarose gel.[11] The amount of linearized plasmid DNA is indicative of the formation of the cleavable complex.

-

Quantification: Quantify the intensity of the linear DNA band. The concentration of this compound that results in a specific amount of DNA linearization (e.g., 25% of the input DNA, CC25) can be determined.[12]

Conclusion

The high binding affinity and potent inhibitory activity of this compound against bacterial topoisomerase IV, as evidenced by its low IC50 values, are fundamental to its powerful antibacterial effects.[1] Its ability to efficiently trap the enzyme-DNA cleavable complex, leading to catastrophic DNA damage, makes it a valuable therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and evaluation of novel topoisomerase inhibitors in the critical effort to combat the growing threat of antibiotic resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 3. Mechanism and Uses of Gemifloxacin_Chemicalbook [chemicalbook.com]

- 4. Topoisomerase targeting with and resistance to this compound in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. inspiralis.com [inspiralis.com]

- 10. Topoisomerase Targeting with and Resistance to this compound in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inspiralis.com [inspiralis.com]

- 12. Cleavable-Complex Formation by Wild-Type and Quinolone-Resistant Streptococcus pneumoniae Type II Topoisomerases Mediated by this compound and Other Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of Gemifloxacin Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemifloxacin (B1671427), a potent fluoroquinolone antibiotic, is distinguished by its broad-spectrum activity, attributed to its dual inhibition of bacterial DNA gyrase and topoisomerase IV. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. By examining the impact of chemical modifications at key positions, primarily the C-7 pyrrolidine (B122466) ring and the C-3 carboxylic acid, this paper aims to elucidate the structural requirements for potent antibacterial activity and target enzyme inhibition. This document summarizes quantitative data from various studies into structured tables for comparative analysis, details the experimental protocols for key biological assays, and utilizes visualizations to illustrate critical concepts and workflows.

Introduction

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with improved efficacy and pharmacological profiles. This compound, a fourth-generation fluoroquinolone, represents a significant advancement in this class of antibiotics due to its enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, while retaining potent activity against Gram-negative pathogens.[1] Its unique C-7 pyrrolidine substituent is a key contributor to this enhanced activity.[1] Understanding the intricate structure-activity relationships of this compound is paramount for the rational design of next-generation fluoroquinolones that can overcome existing resistance mechanisms. This guide delves into the core principles of this compound's mechanism of action and systematically explores the impact of structural modifications on its biological activity.

Mechanism of Action

This compound exerts its bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process vital for the initiation of DNA replication.

-

Topoisomerase IV: Primarily in Gram-positive bacteria, topoisomerase IV is responsible for decatenating (unlinking) daughter chromosomes following DNA replication, enabling their segregation into daughter cells.

This compound stabilizes the covalent complex formed between these enzymes and DNA, leading to double-strand DNA breaks and ultimately cell death. A key attribute of this compound is its dual-targeting mechanism, inhibiting both enzymes with high affinity. This dual action is believed to contribute to its potent activity and a lower propensity for the development of resistance.[2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. Potent Antipneumococcal Activity of this compound Is Associated with Dual Targeting of Gyrase and Topoisomerase IV, an In Vivo Target Preference for Gyrase, and Enhanced Stabilization of Cleavable Complexes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

Early-Stage In Vitro Evaluation of Gemifloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage in vitro evaluation of Gemifloxacin (B1671427), a potent fluoroquinolone antibiotic. This document details the methodologies for key experiments, summarizes quantitative data, and illustrates critical pathways and workflows to support further research and development.

Mechanism of Action

This compound exerts its bactericidal action by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1][2] By forming a stable ternary complex with the enzyme and bacterial DNA, this compound traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[3] This leads to an accumulation of double-stranded DNA breaks, which stalls DNA replication and transcription, ultimately resulting in bacterial cell death.[3] this compound exhibits a dual-targeting mechanism, which contributes to its broad spectrum of activity and a lower propensity for the development of resistance.[3][4] In Streptococcus pneumoniae, DNA gyrase is the primary target, while in Staphylococcus aureus, topoisomerase IV is the preferential target.[2][5]

Antibacterial Spectrum

This compound demonstrates potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various clinical isolates.

Table 1: In Vitro Activity of this compound against Gram-Positive Clinical Isolates

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Streptococcus pneumoniae | 347 | 0.015 | 0.03 |

| Streptococcus pyogenes | Not Specified | Not Specified | 0.03 |

| Streptococcus agalactiae | Not Specified | Not Specified | 0.03 |

| Viridans streptococci | 150 | Not Specified | 0.12 |

| Staphylococcus aureus (MSSA) | 3672 | Not Specified | 0.06 |

| Staphylococcus aureus (MRSA) | Not Specified | Not Specified | 8 |

| Staphylococcus epidermidis | 404 | Not Specified | 2 |

| Enterococcus faecalis | 630 | Not Specified | 2 |

Data compiled from multiple sources.[6][7][8][9]

Table 2: In Vitro Activity of this compound against Gram-Negative Clinical Isolates

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Haemophilus influenzae | 256 | ≤0.008 | ≤0.008 |

| Moraxella catarrhalis | 184 | 0.004 | 0.008 |

| Escherichia coli | Not Specified | Not Specified | 0.016 |

| Klebsiella pneumoniae | Not Specified | Not Specified | 0.25 |

| Enterobacter cloacae | Not Specified | Not Specified | 1 |

| Proteus spp. | Not Specified | Not Specified | 4 |

| Pseudomonas aeruginosa | Not Specified | Not Specified | 8 |

| Neisseria gonorrhoeae (Cipro-S) | 150 | Not Specified | 0.008 |

| Neisseria gonorrhoeae (Cipro-R) | 150 | Not Specified | 0.12 |

Data compiled from multiple sources.[6][8][9][10]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[6][11]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.

-

Preparation of Inoculum: Prepare a standardized suspension of the test organism to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.[6]

-

Preparation of this compound Dilutions: Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in the microtiter plate.

-

Inoculation and Incubation: Inoculate the wells with the prepared bacterial suspension. Incubate the plates at 35°C for 16-20 hours in ambient air.[6]

-

Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.[6]

-

Preparation of Agar (B569324) Plates: Incorporate serial twofold dilutions of this compound into molten Mueller-Hinton agar. For fastidious organisms, supplement the agar as needed (e.g., with 5% defibrinated sheep blood for streptococci).[6] Pour the agar into petri dishes and allow it to solidify.

-

Preparation of Inoculum: Prepare the bacterial inoculum as described for the broth microdilution method.

-

Inoculation and Incubation: Apply the inoculum to the surface of the agar plates using a multipoint inoculator. Incubate the plates at 35°C for 16-20 hours.[6] For certain organisms, a CO₂-enriched atmosphere may be required.[6]

-

Interpretation of Results: The MIC is the lowest concentration of this compound that inhibits the growth of the organism.

Time-Kill Assay

Time-kill assays determine the rate of bactericidal activity of an antimicrobial agent.

-

Preparation: Prepare tubes containing Mueller-Hinton broth with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the antibiotic.

-

Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Incubation and Sampling: Incubate the tubes at 35-37°C. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Viable Cell Count: Perform serial dilutions of each aliquot and plate onto appropriate agar plates. Incubate the plates overnight and count the number of viable colonies (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal.

In Vitro Resistance Induction

This method assesses the potential for bacteria to develop resistance to an antimicrobial agent upon repeated exposure.

-

Initial MIC Determination: Determine the baseline MIC of this compound for the test organism.

-

Serial Passage: Inoculate a tube of broth containing this compound at a sub-inhibitory concentration (e.g., 0.5x MIC) with the test organism. Incubate until growth is observed.

-

Subsequent Passages: Transfer an aliquot of the culture from the highest concentration of this compound that showed growth to a new series of tubes with increasing concentrations of the drug.

-

Repeat: Repeat the serial passage for a defined number of days (e.g., 10-20 passages).

-

Final MIC Determination: After the final passage, determine the MIC of the passaged isolate to assess any changes from the baseline MIC.

Cytotoxicity Assays

Cytotoxicity assays evaluate the toxic effects of a compound on mammalian cells.

This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.[12]

-

Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[13]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.[13]

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.[13]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13] Cell viability is expressed as a percentage of the untreated control.

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[13]

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After treatment, carefully collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

-

Incubation: Incubate the plate at room temperature, protected from light.

-

Absorbance Reading: Measure the absorbance at 490 nm. The amount of color formed is proportional to the number of lysed cells.[13]

Conclusion

The in vitro data for this compound demonstrate its potent and broad-spectrum antibacterial activity. Its dual-targeting mechanism of action suggests a lower potential for the development of resistance compared to other fluoroquinolones. The experimental protocols outlined in this guide provide a robust framework for the continued in vitro evaluation of this compound and other novel antimicrobial agents. Further studies are warranted to fully elucidate its potential in various clinical applications.

References

- 1. Development of in vitro resistance to fluoroquinolones in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. LDH cytotoxicity assay [protocols.io]

- 5. Potent Antipneumococcal Activity of this compound Is Associated with Dual Targeting of Gyrase and Topoisomerase IV, an In Vivo Target Preference for Gyrase, and Enhanced Stabilization of Cleavable Complexes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The in-vitro activity and tentative breakpoint of this compound, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of this compound in vitro susceptibility test methods for gonococci including quality control guidelines. The Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. benchchem.com [benchchem.com]

The Pharmacodynamics of Gemifloxacin Against Streptococcus pneumoniae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacodynamic properties of gemifloxacin (B1671427) against Streptococcus pneumoniae, a key pathogen in community-acquired respiratory tract infections. This compound, a fluoroquinolone antimicrobial agent, demonstrates potent activity against both susceptible and multi-drug resistant strains of S. pneumoniae. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying mechanisms and workflows to serve as a comprehensive resource for the scientific community.

Executive Summary

This compound exhibits a concentration-dependent bactericidal activity against Streptococcus pneumoniae. Its primary pharmacodynamic (PD) parameter correlating with efficacy is the ratio of the 24-hour area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[1][2][3] The dual-targeting mechanism of action, involving both DNA gyrase and topoisomerase IV, contributes to its high potency and a lower propensity for the development of resistance compared to some other fluoroquinolones.[1][4][5][6][7] This guide presents the supporting data from in vitro and in vivo studies, outlines the experimental protocols used to derive these findings, and provides visual representations of the key pathways and processes.

Mechanism of Action

This compound's bactericidal effect stems from the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for DNA replication, repair, and recombination.[6] this compound stabilizes the cleavable complex formed between these enzymes and DNA, leading to double-strand DNA breaks and subsequent cell death.[4][5] While both enzymes are targeted, studies suggest that in S. pneumoniae, DNA gyrase may be the preferential in vivo target.[4][5] This dual-targeting capability is a key factor in its potent activity against strains that may have developed resistance to other fluoroquinolones through mutations in a single target enzyme.[6][7]

Quantitative Pharmacodynamic Data

The potency and efficacy of this compound are quantified through several key parameters, including Minimum Inhibitory Concentrations (MICs), Pharmacokinetic/Pharmacodynamic (PK/PD) indices, and Post-Antibiotic Effect (PAE).

Minimum Inhibitory Concentration (MIC) Distribution

This compound demonstrates potent in vitro activity against S. pneumoniae, including strains resistant to penicillin and other fluoroquinolones. The MIC₅₀ and MIC₉₀ values are consistently low, indicating high susceptibility.

| Organism | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |

| S. pneumoniae | 3,117 | 0.015 | 0.03 | 0.004 - 1 | [8] |

| S. pneumoniae (Penicillin-Resistant) | 9 | - | - | 0.03 - 0.12 | [9][10] |

| S. pneumoniae (Ciprofloxacin-Resistant) | 9 | - | - | 0.03 - 0.12 | [9][10][11] |

Pharmacokinetic/Pharmacodynamic (PK/PD) Indices

The fAUC/MIC ratio is the primary PK/PD index that predicts the clinical and bacteriological efficacy of this compound against S. pneumoniae. A target fAUC/MIC of ≥25-30 is associated with bacterial eradication in immunocompetent models.[3][12] Higher ratios are often targeted to suppress the emergence of resistance.

| PK/PD Parameter | Target Value for Efficacy | Target Value for Resistance Prevention | Key Findings | Reference |

| fAUC/MIC | ≥ 25-30 | ≥ 50-66 | The major PK/PD measure correlating with efficacy. A standard 320 mg dose is expected to achieve an fAUC/MIC of ~100 against strains with an MIC of 0.03 mg/L. | [1][3][13] |

| Cmax/MIC | - | - | Found to be the best predictor for the speed of bacterial kill (T₉₉.₉). | [14][15] |

| %T > MIC | - | - | Less predictive of efficacy compared to fAUC/MIC. | [3][14][15] |

Bactericidal Activity and Post-Antibiotic Effect (PAE)

Time-kill studies confirm that this compound exhibits concentration-dependent bactericidal activity, defined as a ≥3-log₁₀ reduction in colony-forming units (CFU)/mL. It is typically bactericidal at concentrations of two to four times the MIC.[16] this compound also demonstrates a significant post-antibiotic effect, suppressing bacterial regrowth for a period even after drug concentrations fall below the MIC.

| Parameter | S. pneumoniae (Quinolone-Susceptible) | S. pneumoniae (Quinolone-Resistant) | Reference |

| Bactericidal Concentration | 2-4 x MIC | 2 x MIC | [16] |

| Post-Antibiotic Effect (PAE) | 0.3 - 3.0 hours | Significant PAE observed | [12][16] |

Experimental Protocols

The pharmacodynamic characterization of this compound relies on a set of standardized and specialized experimental procedures.

Minimum Inhibitory Concentration (MIC) Determination

Protocol: MICs are determined using standard agar (B569324) dilution or broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: S. pneumoniae colonies are suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum of approximately 5 x 10⁵ CFU/mL in the test system.

-

Drug Dilution: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood.

-

Inoculation and Incubation: Microdilution trays or agar plates containing the drug dilutions are inoculated with the bacterial suspension. Plates are incubated at 35-37°C in an atmosphere of 5% CO₂ for 20-24 hours.

-

Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Curve Analysis

Protocol: This method assesses the rate and extent of bacterial killing over time.

-

Culture Preparation: A log-phase culture of S. pneumoniae is diluted to a starting inoculum of approximately 10⁶ to 10⁷ CFU/mL in a suitable broth.

-

Drug Exposure: this compound is added at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). A growth control without antibiotic is included.

-

Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

-

Quantification: Samples are serially diluted and plated onto appropriate agar to determine the viable bacterial count (CFU/mL).

-

Analysis: The log₁₀ CFU/mL is plotted against time. Bactericidal activity is typically defined as a ≥99.9% (≥3-log₁₀) reduction in the initial inoculum.

In Vitro Pharmacodynamic Model

Protocol: These models simulate human pharmacokinetic profiles to study the effect of dynamic drug concentrations on bacterial killing and resistance development.

-

Model Setup: A one- or two-compartment model is used, consisting of a central culture chamber inoculated with a high density of S. pneumoniae (e.g., 10⁷-10⁸ CFU/mL).[13][17]

-

Pharmacokinetic Simulation: Fresh culture medium is pumped into the central chamber while drug-containing medium is simultaneously removed, simulating the drug's half-life. This compound is introduced to mimic the concentration-time profile observed in human serum after a standard dose (e.g., 320 mg).[14][15][17]

-

Dose Fractionation: To determine the key PK/PD index, different dosing regimens are simulated (e.g., a single large dose vs. multiple smaller doses totaling the same amount over 24 or 48 hours).[14][15][17]

-

Sampling and Analysis: Bacterial counts are monitored over the course of the experiment (e.g., 48-96 hours). The relationship between PK/PD indices (AUC/MIC, Cmax/MIC, T>MIC) and the antibacterial effect (e.g., change in log₁₀ CFU/mL) is analyzed using statistical models like the inhibitory sigmoid Eₘₐₓ model.[14][15]

In Vivo Animal Models

Protocol: Animal models, such as the murine or guinea pig pneumonia model, are crucial for validating in vitro findings and assessing efficacy in a complex biological system.[18][19]

-

Infection: Immunocompetent or neutropenic animals are infected via intrabronchial or intranasal inoculation with a virulent strain of S. pneumoniae.[18][20]

-

Treatment: Therapy with this compound and comparator agents is initiated at a set time post-infection. Doses are selected to achieve plasma concentrations in the animal that mimic the human fAUC after a standard clinical dose.[19][20]

-

Efficacy Assessment: Efficacy is measured by one or more endpoints, including survival rates over a set period or the reduction in bacterial load (CFU) in the lungs or blood compared to untreated controls.[18][19][20]

-

PK/PD Analysis: Pharmacokinetic studies are performed in infected animals to determine the actual drug exposure (AUC). These data are then correlated with efficacy endpoints to determine the magnitude of the PK/PD index (e.g., fAUC/MIC) required for a specific outcome (e.g., bacteriostatic effect, 1-log kill).[3][18]

Mechanisms of Resistance

Resistance to fluoroquinolones in S. pneumoniae primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[21][22] Efflux pumps can also contribute to reduced susceptibility.[9][11][21] Due to its dual-targeting nature, the development of high-level resistance to this compound typically requires mutations in both target enzymes.[5][6] Studies have shown that this compound retains potent activity against strains with single mutations that confer resistance to other fluoroquinolones like ciprofloxacin (B1669076).[5][9][10][11] The fAUC/MIC ratio is a critical determinant in preventing the selection of resistant mutants, with higher exposures being more suppressive.[13][21]

Conclusion

The pharmacodynamic profile of this compound against Streptococcus pneumoniae is characterized by potent, concentration-dependent bactericidal activity, driven by the fAUC/MIC ratio. Its dual inhibition of DNA gyrase and topoisomerase IV provides a significant advantage, resulting in low MICs against both susceptible and resistant pneumococcal isolates and a high barrier to the development of resistance. The data and methodologies presented in this guide underscore the robust preclinical and in vitro evidence supporting the clinical utility of this compound for treating respiratory tract infections caused by S. pneumoniae.

References

- 1. This compound for the treatment of respiratory tract infections: in vitro susceptibility, pharmacokinetics and pharmacodynamics, clinical efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of pharmacokinetic-pharmacodynamic target attainment of this compound against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics to combat resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent antipneumococcal activity of this compound is associated with dual targeting of gyrase and topoisomerase IV, an in vivo target preference for gyrase, and enhanced stabilization of cleavable complexes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Cleavable-Complex Formation by Wild-Type and Quinolone-Resistant Streptococcus pneumoniae Type II Topoisomerases Mediated by this compound and Other Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Activity of this compound against Penicillin- and Ciprofloxacin-Resistant Streptococcus pneumoniae Displaying Topoisomerase- and Efflux-Mediated Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity of this compound against penicillin- and ciprofloxacin-resistant Streptococcus pneumoniae displaying topoisomerase- and efflux-mediated resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. This compound use in the treatment of acute bacterial exacerbation of chronic bronchitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Pharmacodynamics of this compound against Streptococcus pneumoniae in an in vitro pharmacokinetic model of infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Antipneumococcal Activities of this compound Compared to Those of Nine Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacodynamics of this compound against Streptococcus pneumoniae in an In Vitro Pharmacokinetic Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activity of this compound against quinolone-resistant Streptococcus pneumoniae strains in vitro and in a mouse pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficacy and pharmacodynamics of this compound versus levofloxacin in guinea pig pneumococcal pneumonia induced by strains with decreased ciprofloxacin susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Fluoroquinolone Resistance in Streptococcus pneumoniae: Area Under the Concentration-Time Curve/MIC Ratio and Resistance Development with Gatifloxacin, this compound, Levofloxacin, and Moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

Gemifloxacin's Spectrum of Activity Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of gemifloxacin (B1671427), a fluoroquinolone antibiotic, against a broad spectrum of anaerobic bacteria. The data and methodologies presented are collated from peer-reviewed scientific literature and are intended to inform research and development efforts in the field of antimicrobial agents. This compound, a fluoronaphthyridone, has demonstrated a variable but notable spectrum of activity against these clinically important pathogens.[1][2][3]

In Vitro Antimicrobial Activity

The in vitro potency of this compound against a diverse panel of anaerobic clinical isolates has been evaluated in several studies.[1][2][3][4][5] The data consistently indicate that this compound exhibits a selective spectrum of activity, with higher potency generally observed against Gram-positive anaerobes and certain Gram-negative species.[2][3][6]

Quantitative Summary of this compound Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various anaerobic bacteria. The MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of isolates were inhibited, respectively, are presented to provide a clear comparison of its activity across different species.

| Bacterial Species | Number of Strains Tested | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Gram-Negative Anaerobes | ||||

| Bacteroides fragilis | 28 | 0.5 | 2 | [1][4][5] |

| Bacteroides fragilis | - | 0.5 | 0.5 | [7] |

| Bacteroides caccae | 12 | 1 | 16 | [1][4][5] |

| Bacteroides distasonis | 12 | 8 | >16 | [1][4][5] |

| Bacteroides ovatus | 12 | 4 | >16 | [1][4][5] |

| Bacteroides stercoris | 12 | 0.5 | 0.5 | [1][4][5] |

| Bacteroides tectum | - | ≤2 | ≤2 | [8] |

| Bacteroides thetaiotaomicron | 24 | 1 | 16 | [1][4][5] |

| Bacteroides uniformis | 12 | 1 | 4 | [1][4][5] |

| Bacteroides ureolyticus | - | ≤2 | ≤2 | [8] |

| Bacteroides vulgatus | 11 | 4 | 4 | [1][4][5] |

| Bilophila wadsworthia | - | - | ≥4 | [8][9] |

| Fusobacterium naviforme | - | ≤2 | ≤2 | [8][9] |

| Fusobacterium necrophorum | 11 | 0.25 | 0.5 | [1][4][5] |

| Fusobacterium nucleatum | 12 | 0.125 | 0.25 | [1][4][5] |

| Fusobacterium ulcerans | - | - | ≥4 | [8][9] |

| Fusobacterium varium | 13 | 0.5 | 1 | [1][4][5] |

| Porphyromonas asaccharolytica | 11 | 0.125 | 0.125 | [4] |

| Porphyromonas canoris | - | ≤0.25 | ≤0.25 | [8] |

| Porphyromonas gingivalis | - | ≤0.25 | ≤0.25 | [8] |

| Porphyromonas macacae | - | ≤0.25 | ≤0.25 | [8] |

| Prevotella bivia | 10 | 8 | 16 | [4] |

| Prevotella buccae | 10 | 2 | 2 | [4] |

| Prevotella heparinolytica | - | ≤2 | ≤2 | [8] |

| Prevotella intermedia | 10 | 0.5 | 0.5 | [4] |

| Prevotella melaninogenica | 11 | 1 | 1 | [4] |

| Prevotella oris-buccae group | - | ≤2 | ≤2 | [8] |

| Gram-Positive Anaerobes | ||||

| Actinomyces israelii | - | ≤2 | ≤2 | [8] |

| Actinomyces odontolyticus | - | ≤2 | ≤2 | [8] |

| Clostridium clostridioforme | 15 | 0.5 | 0.5 | [1][4][5] |

| Clostridium difficile | 15 | 1 | >16 | [1][4][5] |

| Clostridium innocuum | 13 | 0.125 | 2 | [1][4][5] |

| Clostridium perfringens | 13 | 0.06 | 0.06 | [1][4][5] |

| Clostridium ramosum | 14 | 0.25 | 8 | [1][4][5] |

| Peptostreptococcus anaerobius | 13 | 0.06 | 0.06 | [1][4] |

| Peptostreptococcus asaccharolyticus | 13 | 0.125 | 0.125 | [4] |

| Peptostreptococcus magnus | 14 | 0.03 | 0.03 | [4] |

| Peptostreptococcus micros | 12 | 0.06 | 0.06 | [4] |

| Peptostreptococcus prevotii | 14 | 0.06 | 0.25 | [4] |

Experimental Protocols

The determination of the in vitro activity of this compound against anaerobic bacteria predominantly follows the reference agar (B569324) dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[4][5][10][11][12][13]

Agar Dilution Method (CLSI/NCCLS Reference Method)

This method is considered the gold standard for susceptibility testing of anaerobic bacteria.[10][11][12]

1. Media Preparation:

-

Medium: Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is the standard medium used.[4][14]

-

Antimicrobial Agent Preparation: Stock solutions of this compound are prepared according to the manufacturer's instructions. A series of twofold dilutions of the antimicrobial agent are then prepared.

-

Agar Plate Preparation: A specific volume of each antimicrobial dilution is added to molten and cooled Brucella blood agar. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antimicrobial agent is also prepared.

2. Inoculum Preparation:

-

Bacterial Strains: Recent clinical isolates of anaerobic bacteria are used.[2][4] Quality control strains, such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741, are included in each run to ensure the accuracy and reproducibility of the results.[4]

-

Inoculum Suspension: Bacterial colonies from 24-48 hour cultures are suspended in a suitable broth (e.g., thioglycolate or enriched Brucella broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to yield a final inoculum concentration of approximately 10^5 colony-forming units (CFU) per spot.[4][5]

3. Inoculation and Incubation:

-

Inoculation: A multipoint inoculator is used to deliver a standardized volume of each bacterial suspension onto the surface of the agar plates, including the control plate.

-

Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

4. Interpretation of Results:

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. A faint haze or a single colony is disregarded.

-

Data Analysis: The MIC50 and MIC90 are determined from the cumulative distribution of MICs for each species.

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for determining the in vitro activity of this compound against anaerobic bacteria using the agar dilution method.

Caption: Agar Dilution Susceptibility Testing Workflow.

Concluding Remarks

The data presented in this technical guide indicate that this compound possesses a selective spectrum of activity against anaerobic bacteria. It is particularly potent against many Gram-positive anaerobes, such as Peptostreptococcus species and Clostridium perfringens, as well as Fusobacterium species.[2][6] Its activity against the Bacteroides fragilis group is variable, with some species exhibiting susceptibility while others are more resistant.[6][15] This information is critical for guiding further research into the potential clinical applications of this compound for infections involving anaerobic pathogens and for the development of new antimicrobial agents with improved anaerobic coverage. The standardized methodologies outlined are essential for ensuring the comparability and reliability of future in vitro studies.

References

- 1. | BioWorld [bioworld.com]

- 2. Comparative In Vitro Activities of this compound, Other Quinolones, and Nonquinolone Antimicrobials against Obligately Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative in vitro activities of this compound, other quinolones, and nonquinolone antimicrobials against obligately anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Activity of this compound (SB 265805) against Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of this compound (SB 265805) against anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review of the in vitro activity of this compound against gram-positive and gram-negative anaerobic pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The in-vitro activity and tentative breakpoint of this compound, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activities of this compound (SB 265805, LB20304) Compared to Those of Other Oral Antimicrobial Agents against Unusual Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activities of this compound (SB 265805, LB20304) compared to those of other oral antimicrobial agents against unusual anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. webstore.ansi.org [webstore.ansi.org]

- 13. webstore.ansi.org [webstore.ansi.org]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

Gemifloxacin's Potent In Vitro Activity Against Atypical Respiratory Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of gemifloxacin (B1671427), a fluoroquinolone antibiotic, against key atypical respiratory pathogens: Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila. This document summarizes quantitative data, details experimental methodologies, and illustrates the workflow for determining antimicrobial susceptibility.

Quantitative Assessment of this compound Activity

The in vitro potency of this compound has been evaluated against a range of clinical isolates of atypical respiratory pathogens. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The following tables summarize the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) for this compound against Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila.

Table 1: In Vitro Activity of this compound against Mycoplasma pneumoniae

| Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| 29 | 0.001–0.25 | Not Reported | Not Reported | [1][2] |

Note: this compound was reported to be 5- to 100-fold more active than ciprofloxacin (B1669076) against these isolates.[1][2]

Table 2: In Vitro Activity of this compound against Chlamydia pneumoniae

| Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| 20 | Not Specified | Not Reported | 0.25 | [3][4] |

| 5 | 0.06–0.12 | Not Reported | Not Reported | [5] |

| 20 | Not Specified | Not Reported | 0.25 | [5] |

Note: One study also reported the minimal bactericidal concentration (MBC) at which 90% of strains are killed (MBC₉₀) to be 0.25 µg/ml.[3][4] this compound was found to be the most active quinolone tested against these isolates.[3][4]

Table 3: In Vitro Activity of this compound against Legionella pneumophila

| Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Method | Reference |

| 271 | Not Specified | Not Reported | ≤0.01 | Broth Microdilution | [6][7] |

| 204 | ≤0.004–0.06 | Not Reported | 0.016 | Agar (B569324) Dilution | [8] |

Note: The MICs for this compound were noted to increase by ≥6 dilutions when determined by the agar dilution method containing charcoal compared to the broth microdilution method.[6][7] Trovafloxacin was found to be the most potent agent overall in one study (MIC₉₀ ≤0.008 mg/L)[8].

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of this compound's in vitro activity against atypical pathogens requires specialized and often complex laboratory procedures due to their fastidious growth requirements.

Mycoplasma pneumoniae

A widely accepted method for determining the MIC of antimicrobial agents against Mycoplasma pneumoniae is the broth microdilution method [1][9].

-

Media: Commercially available broths specifically formulated for mycoplasma, often containing a pH indicator like phenol (B47542) red, are used. For glucose-fermenting mycoplasmas such as M. pneumoniae, the medium is supplemented with 0.1% w/v glucose and adjusted to a pH of 7.6[1].

-

Inoculum Preparation: A standardized suspension of the M. pneumoniae isolate is prepared and diluted to a final concentration that will yield a color change in the growth control wells within a specified incubation period.

-

Assay Procedure:

-

Two-fold serial dilutions of this compound are prepared in the broth medium in 96-well microtiter plates.

-

Each well is inoculated with the standardized M. pneumoniae suspension.

-

Positive (no antibiotic) and negative (no bacteria) control wells are included.

-

The plates are sealed and incubated at 37°C.

-

-

MIC Determination: The MIC is read as the lowest concentration of this compound that inhibits a color change in the broth, indicating the inhibition of bacterial growth and metabolism. The incubation period can be several days due to the slow growth of M. pneumoniae[9].

Chlamydia pneumoniae

As an obligate intracellular pathogen, the susceptibility testing of Chlamydia pneumoniae is performed in a cell culture system [3][10][11].

-

Cell Lines: Susceptible host cell lines such as HeLa, HEp-2, or McCoy cells are used[11]. The cells are grown to confluence in 96-well microtiter plates.

-

Inoculum Preparation: A standardized inoculum of C. pneumoniae elementary bodies (the infectious form) is prepared.

-

Assay Procedure:

-

The cell culture medium is removed from the confluent cell monolayers.

-

The cells are infected with the C. pneumoniae inoculum. This is often facilitated by centrifugation of the plates[12].

-

After an incubation period to allow for bacterial entry into the cells, the inoculum is removed.

-

Fresh cell culture medium containing two-fold serial dilutions of this compound is added to the wells. The medium is typically supplemented with cycloheximide (B1669411) to inhibit host cell protein synthesis, thereby promoting chlamydial growth[11].

-

The plates are incubated for 48 to 72 hours at 35-37°C in a CO₂ incubator.

-

-

MIC Determination: After incubation, the cells are fixed and stained, typically using a fluorescently labeled monoclonal antibody specific for chlamydial inclusions. The inclusions are then visualized and counted using a fluorescence microscope. The MIC is defined as the lowest antibiotic concentration that causes a significant reduction (e.g., ≥90%) in the number of inclusions compared to the antibiotic-free control[12].

Legionella pneumophila

Both broth microdilution and agar dilution methods are used for Legionella pneumophila susceptibility testing, though the composition of the media is critical[6][13][14].

-

Media:

-

Broth Microdilution: Buffered yeast extract (BYE) broth is commonly used[14][15].

-

Agar Dilution: Buffered charcoal yeast extract (BCYE) agar is a traditional medium. However, the charcoal in BCYE agar can adsorb some antibiotics, leading to falsely elevated MIC values[6][7]. Newer charcoal-free media have been developed to address this issue[13].

-

-

Inoculum Preparation: A standardized suspension of L. pneumophila is prepared from a fresh culture on BCYE agar and adjusted to a specific turbidity (e.g., a 0.5 McFarland standard).

-

Assay Procedure (Agar Dilution):

-

BCYE agar (or a charcoal-free alternative) containing two-fold serial dilutions of this compound is prepared and poured into petri dishes.

-

The standardized bacterial suspension is inoculated onto the surface of the agar plates.

-

The plates are incubated at 35-37°C in a humidified atmosphere for 48 to 72 hours.

-

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar, allowing for the growth of no more than a few single colonies.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: General workflow for MIC determination.

Caption: Workflow for C. pneumoniae MIC testing.

References

- 1. academic.oup.com [academic.oup.com]

- 2. In vitro activity of this compound (SB 265805; LB20304a) against human mycoplasmas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Activities of this compound (SB 265805, LB20304) against Recent Clinical Isolates of Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activities of this compound (SB 265805, LB20304) against recent clinical isolates of Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.asm.org [journals.asm.org]

- 7. In vitro activities of this compound versus five quinolones and two macrolides against 271 Spanish isolates of Legionella pneumophila: influence of charcoal on susceptibility test results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative in vitro activity and post-antibiotic effect of this compound against Legionella spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Methodologies and cell lines used for antimicrobial susceptibility testing of Chlamydia spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Frontiers | Evaluating the Antibiotic Susceptibility of Chlamydia – New Approaches for in Vitro Assays [frontiersin.org]

- 13. Legionella antimicrobial sensitivity testing: comparison of microbroth dilution with BCYE and LASARUS solid media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Susceptibility Determination of Less Frequently Isolated Legionella Species by Broth and Agar Dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Gemifloxacin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to Gemifloxacin (B1671427). The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are intended for use in research and drug development settings.

Introduction

This compound is a synthetic broad-spectrum fluoroquinolone antibacterial agent.[1] Accurate assessment of its in vitro activity against clinically relevant bacteria is crucial for understanding its spectrum of activity, monitoring for the development of resistance, and guiding therapeutic applications. The primary methods for quantitative and qualitative in vitro susceptibility testing are broth microdilution, agar (B569324) dilution, and disk diffusion.[1]

Data Presentation: this compound In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound against a variety of Gram-positive and Gram-negative bacteria. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 1: In Vitro Activity of this compound against Gram-Positive Aerobes

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae | 0.015 | 0.03 |

| Staphylococcus aureus (Methicillin-Susceptible) | 0.063 | 0.063[2] |

| Staphylococcus aureus (Methicillin-Resistant) | - | 8[3] |

Table 2: In Vitro Activity of this compound against Gram-Negative Aerobes

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Haemophilus influenzae | - | 0.008[4] |

| Moraxella catarrhalis | - | ≤0.06[3] |

| Enterobacteriaceae | - | ≤0.5[3] |

| Pseudomonas aeruginosa | - | 4[3] |

Table 3: this compound Interpretive Criteria (Breakpoints) for Streptococcus pneumoniae

| Method | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) |

| MIC | ≤0.125[5] | 0.25[5] | ≥0.5[5] |

Experimental Protocols

The following are detailed protocols for the principal methods of in vitro susceptibility testing for this compound.

Protocol 1: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.

Materials:

-

This compound analytical standard

-

Appropriate solvent for this compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent at a concentration of at least 1000 µg/mL.

-

Sterilize the stock solution by membrane filtration.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Create a two-fold serial dilution of the this compound stock solution in the first column of the plate to achieve the desired concentration range.

-

Transfer 50 µL of the diluted this compound solution from the first column to the subsequent columns to create a serial dilution across the plate.

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), select several colonies and suspend them in a sterile diluent.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]

-

-

Interpretation of Results:

-

Following incubation, visually inspect the plates for bacterial growth.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth.

-

Protocol 2: Agar Dilution Method

This method is a reference for MIC determination and is particularly useful for fastidious organisms.

Materials:

-

This compound analytical standard

-

Appropriate solvent for this compound

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Multipoint inoculator (optional)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare as described in the Broth Microdilution protocol.

-

-

Preparation of Agar Plates:

-

Prepare molten MHA and cool to 45-50°C.

-

For each desired concentration, add the appropriate volume of this compound stock solution to a separate aliquot of molten agar to create a series of two-fold dilutions.

-

Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow to solidify.

-

Prepare a control plate with no antibiotic.

-

-

Inoculum Preparation:

-

Prepare as described in the Broth Microdilution protocol.

-

-

Inoculation and Incubation:

-

Using a multipoint inoculator or a calibrated loop, spot-inoculate the surface of each agar plate with the bacterial suspension.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.[1] For certain organisms, incubation in a CO₂-enriched atmosphere may be required.[1]

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

-

Protocol 3: Disk Diffusion Method

This qualitative method determines the susceptibility of a bacterial isolate to this compound by measuring the zone of growth inhibition around a disk impregnated with a specific amount of the antibiotic.

Materials:

-

This compound susceptibility disks (5 µg)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation:

-

Prepare as described in the Broth Microdilution protocol.

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized bacterial suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

-

-

Application of Antibiotic Disk:

-

Aseptically place a 5 µg this compound disk onto the surface of the inoculated agar.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[1]

-

-

Interpretation of Results:

-

Measure the diameter of the zone of growth inhibition around the disk in millimeters.

-

Interpret the results as Susceptible, Intermediate, or Resistant based on established zone diameter breakpoints.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of minimal inhibitory and mutant prevention drug concentrations of 4 fluoroquinolones against clinical isolates of methicillin-susceptible and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The in-vitro activity and tentative breakpoint of this compound, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of in vitro susceptibility testing criteria for this compound when tested against Haemophilus influenzae strains with reduced susceptibility to ciprofloxacin and ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative Study of the Mutant Prevention Concentrations of Moxifloxacin, Levofloxacin, and this compound against Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]

Determining Gemifloxacin MIC using Broth Microdilution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemifloxacin is a synthetic broad-spectrum fluoroquinolone antibacterial agent. Understanding its in vitro activity against various bacterial pathogens is crucial for both clinical applications and drug development research. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

Quality Control (QC) Ranges

Accurate and reproducible MIC results are ensured by the concurrent testing of well-characterized quality control (QC) strains. The following table summarizes the acceptable MIC ranges for this compound against standard ATCC® QC strains as recommended by the CLSI.

| Quality Control Strain | ATCC® No. | Medium | Acceptable MIC Range (μg/mL) |

| Haemophilus influenzae | 49247 | Haemophilus Test Medium (HTM) | 0.002 - 0.016 |

| Streptococcus pneumoniae | 49619 | Cation-Adjusted Mueller-Hinton Broth with 2-5% Lysed Horse Blood | ≤0.03 - 0.12 |

Note: Quality control ranges for other standard QC strains such as Staphylococcus aureus ATCC® 29213, Escherichia coli ATCC® 25922, and Pseudomonas aeruginosa ATCC® 27853 for this compound are not as consistently published in recent CLSI documents. Laboratories should establish their own internal QC data.

Interpretive Criteria (Breakpoints)

The CLSI provides interpretive criteria, or breakpoints, to categorize a bacterial isolate as susceptible (S), intermediate (I), or resistant (R) to an antimicrobial agent based on its MIC value. These categories correlate with the likelihood of therapeutic success.

| Organism | Susceptible (S) (μg/mL) | Intermediate (I) (μg/mL) | Resistant (R) (μg/mL) |

| Streptococcus pneumoniae | ≤0.12 | 0.25 | ≥0.5 |

| Haemophilus influenzae | ≤0.25 | - | - |

Note: Interpretive criteria for other organisms may be available in the CLSI M100 documents. The absence of a breakpoint for a particular organism does not imply that the drug is inactive, but rather that data to establish a breakpoint are limited.

Experimental Protocols

Principle of the Broth Microdilution Method

The broth microdilution method involves preparing serial twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. After incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of this compound that prevents visible growth.

Materials

-

This compound powder (analytical grade)

-

Appropriate solvent for this compound (e.g., sterile distilled water, with adjustments to pH if necessary)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

For fastidious organisms:

-

Haemophilus Test Medium (HTM) for Haemophilus influenzae

-

CAMHB with 2-5% Lysed Horse Blood (LHB) for Streptococcus pneumoniae

-

-